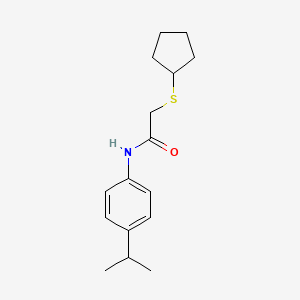![molecular formula C16H9Br4NO5 B4927844 2,3,4,5-tetrabromo-6-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4927844.png)
2,3,4,5-tetrabromo-6-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-tetrabromo-6-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid, commonly known as TBBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBBC is a halogenated benzoic acid derivative that has been synthesized and studied extensively over the past few years.
Mecanismo De Acción
The mechanism of action of TBBC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. TBBC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
TBBC has been shown to have both biochemical and physiological effects. In vitro studies have shown that TBBC inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that TBBC has a low toxicity profile and does not cause significant adverse effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TBBC is its potential as a building block for the synthesis of novel materials with unique properties. However, the synthesis of TBBC is complex and requires specialized equipment and expertise. Additionally, the use of TBBC in lab experiments may be limited by its high cost and low availability.
Direcciones Futuras
There are several future directions for the study of TBBC. One potential area of research is the development of more efficient and cost-effective methods for the synthesis of TBBC. Another area of research is the investigation of the potential use of TBBC as a flame retardant in various materials. Additionally, further studies are needed to fully understand the mechanism of action of TBBC and its potential applications in medicinal chemistry.
Métodos De Síntesis
The synthesis of TBBC involves the reaction of 2,3,4,5-tetrabromobenzoic acid with 2-aminobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with methoxycarbonyl chloride to obtain TBBC. The synthesis of TBBC has been optimized and improved over the years, and several methods have been developed to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
TBBC has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, TBBC has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, TBBC has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, TBBC has been studied for its potential use as a flame retardant in various materials.
Propiedades
IUPAC Name |
2,3,4,5-tetrabromo-6-[(2-methoxycarbonylphenyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br4NO5/c1-26-16(25)6-4-2-3-5-7(6)21-14(22)8-9(15(23)24)11(18)13(20)12(19)10(8)17/h2-5H,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHCNEJVDACWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br4NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrabromo-6-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4927767.png)
![3-(4-fluorophenyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927771.png)

![1-(4-methoxyphenyl)-3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-propanone trifluoroacetate](/img/structure/B4927788.png)
![4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4927801.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4927803.png)
![2-chloro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4927808.png)
![4-(2-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4927810.png)
![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(3-fluorophenyl)ethyl]-2-piperidinone](/img/structure/B4927828.png)

![ethyl 3-(2-cyanobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4927838.png)

![3-[3-(4-chlorophenoxy)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4927848.png)
![N-cyclopentyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4927858.png)